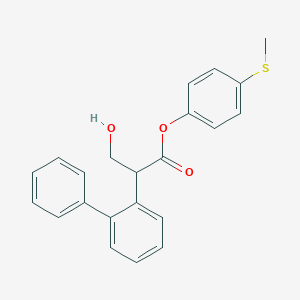
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TACN, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of TACN involves its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory response. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. TACN has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
TACN has been shown to have significant biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are associated with various diseases. TACN has also been shown to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of enzymes involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
TACN has several advantages for lab experiments, including its stability and solubility in various solvents. The compound can be easily synthesized and purified, which makes it an ideal candidate for in vitro and in vivo studies. However, TACN has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of TACN. One potential area of research is the development of TACN-based drugs for the treatment of various diseases. Another area of research is the investigation of the compound's mechanism of action and its interactions with other molecules. Additionally, the development of TACN analogs with improved bioavailability and therapeutic properties is an area of interest for future research.
Conclusion:
In conclusion, 4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid, also known as TACN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. TACN has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound also has some limitations, including its potential toxicity at high concentrations and limited bioavailability in vivo. There are several future directions for the study of TACN, including the development of TACN-based drugs and the investigation of the compound's mechanism of action and interactions with other molecules.
Synthesemethoden
The synthesis of TACN involves the reaction between 4-thioanisole and 2-biphenylcarboxaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of TACN. The purity of the synthesized compound can be enhanced through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
TACN has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. TACN has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
141857-29-6 |
|---|---|
Produktname |
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid |
Molekularformel |
C23H22O3S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(4-methylsulfanylphenyl) 3-hydroxy-2-(2-phenylphenyl)propanoate |
InChI |
InChI=1S/C22H20O3S/c1-26-18-13-11-17(12-14-18)25-22(24)21(15-23)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,21,23H,15H2,1H3 |
InChI-Schlüssel |
WVOUEQGJZMBZIF-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
Kanonische SMILES |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
Synonyme |
4-TABHP 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,S*3:(+-))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



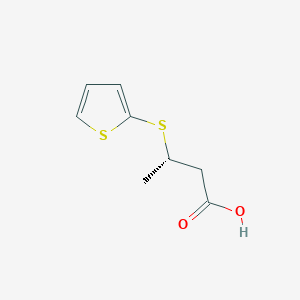
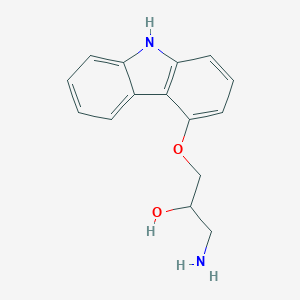
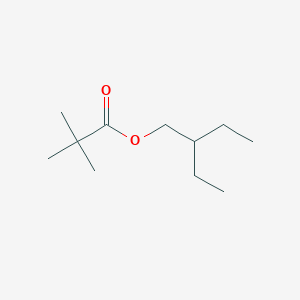
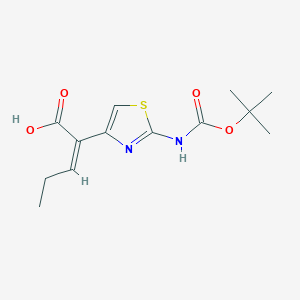
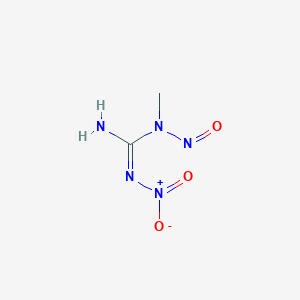

![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
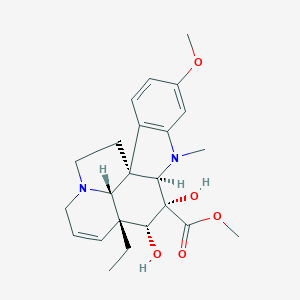
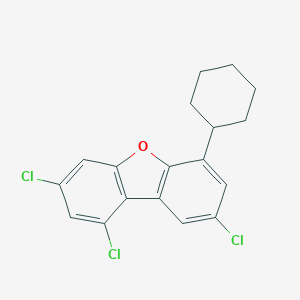
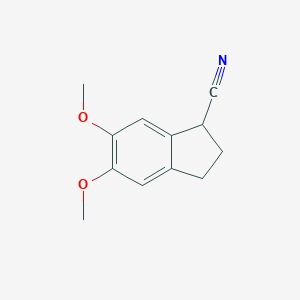
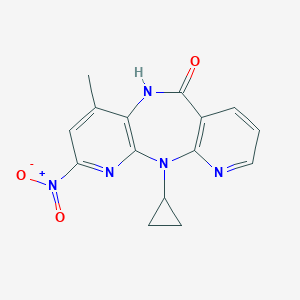
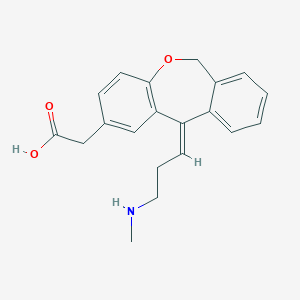
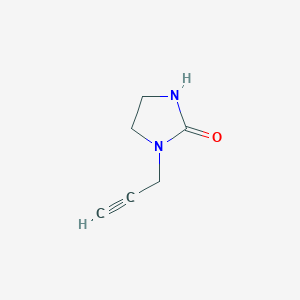
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)